4-(7-Chloro-quinolin-4-ylamino)-benzoic acid is a chemical compound that belongs to the family of quinoline derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a chloro-substituted quinoline moiety attached to an amino group, which in turn is linked to a benzoic acid structure. The compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
4-(7-Chloro-quinolin-4-ylamino)-benzoic acid can be synthesized through various chemical methods. Its classification falls under organic compounds, specifically aromatic compounds due to the presence of benzene rings in its structure. The compound can be categorized as an amino acid derivative due to the amino group present in its structure.
The synthesis of 4-(7-Chloro-quinolin-4-ylamino)-benzoic acid typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity. Techniques such as thin-layer chromatography (TLC) are often employed for monitoring the progress of reactions.
The molecular formula of 4-(7-Chloro-quinolin-4-ylamino)-benzoic acid is CHClNO. Its structure features:
The molecular weight is approximately 211.63 g/mol. The compound's structural representation can be visualized using molecular modeling software or drawing tools, highlighting its functional groups and bonding arrangements.
4-(7-Chloro-quinolin-4-ylamino)-benzoic acid can participate in various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions.
The mechanism of action for compounds like 4-(7-Chloro-quinolin-4-ylamino)-benzoic acid typically involves interaction with biological targets such as enzymes or receptors. The chloroquinoline moiety may enhance binding affinity to specific targets, potentially leading to therapeutic effects such as anti-cancer or anti-inflammatory activities.
Research on similar compounds has demonstrated that quinoline derivatives often exhibit mechanisms involving inhibition of cell proliferation or induction of apoptosis in cancer cells .
The physical properties of 4-(7-Chloro-quinolin-4-ylamino)-benzoic acid include:
Key chemical properties include:
Relevant data from studies may indicate that modifications to the structure can significantly influence these properties .
The primary applications of 4-(7-Chloro-quinolin-4-ylamino)-benzoic acid lie within medicinal chemistry and pharmacology. Potential uses include:
4-(7-Chloro-quinolin-4-ylamino)-benzoic acid represents a strategically designed quinoline-benzoyl hybrid compound that integrates two pharmacologically significant moieties: the 7-chloroquinoline scaffold of classical antimalarials and a benzoic acid group enabling targeted molecular modifications. This hybrid structure exemplifies modern approaches in antiparasitic drug development, leveraging known bioactive cores to overcome drug resistance while expanding therapeutic potential. Its molecular framework serves as a versatile template for generating derivatives with enhanced bioactivity against Plasmodium and Leishmania species [1] [7].
Table 1: Core Pharmacophoric Elements of 4-(7-Chloro-quinolin-4-ylamino)-benzoic Acid
Structural Component | Function in Drug Design | Role in Biological Activity |
---|---|---|
7-Chloroquinoline ring | Primary pharmacophore | Heme binding, digestive vacuole accumulation |
4-Aminoquinoline linkage | Enables side-chain hybridization | Spatial orientation of benzoyl moiety |
Benzoic acid group | Secondary pharmacophore/modification site | Hydrogen bonding, solubility modulation, NO release (if derivatized) |
Chlorine at C7 position | Electronegative substituent | Enhances lipophilicity and membrane penetration |
Quinoline-benzoyl hybrids belong to the 4-aminoquinoline structural class, characterized by a quinoline ring substituted at the 4-position with an amino group linked to an aromatic or aliphatic side chain. In 4-(7-Chloro-quinolin-4-ylamino)-benzoic acid, the connection between the quinoline nitrogen and the benzoic acid moiety occurs through a direct aryl-amino linkage (C-N bond), distinguishing it from classical chloroquine derivatives featuring flexible alkyl diamine chains. This structural configuration creates a planar hybrid architecture that influences target binding kinetics and resistance profiles [4].
The 7-chloro substituent is indispensable for antimalarial activity, enhancing lipophilicity and heme affinity. Computational analyses reveal the chlorine atom participates in halogen bonding interactions with heme propionate groups, while the quinoline nitrogen engages in π-π stacking with heme porphyrin rings. The benzoic acid moiety introduces hydrogen-bonding capability and modulates electronic properties. When derivatized to esters or amides, this group can serve as a nitric oxide (NO)-releasing vehicle, enhancing anti-inflammatory effects as demonstrated in analogues like those reported by Abadi et al. [1].
The structural evolution of chloroquine derivatives reflects ongoing efforts to combat drug resistance. Chloroquine (CQ) itself—N'-(7-chloroquinolin-4-yl)-N,N-diethylpentane-1,4-diamine—emerged in the 1940s as a synthetic antimalarial successor to quinine. Its clinical utility diminished with the global spread of CQ-resistant P. falciparum strains linked to mutations in the Pfcrt (Plasmodium falciparum chloroquine resistance transporter) gene, which reduces drug accumulation in the digestive vacuole [2] [3].
This resistance crisis spurred development of hybrid quinoline derivatives with modified side chains. Early structural variations focused on elongating the diaminoalkane chain or incorporating aromatic rings. 4-(7-Chloro-quinolin-4-ylamino)-benzoic acid represents an advanced iteration where the classical diethylpentylamine side chain is replaced by a rigid benzoyl unit, significantly altering molecular geometry. This shift aims to bypass resistance mechanisms dependent on transporter recognition of the flexible CQ side chain. Historical synthesis routes typically involve nucleophilic substitution of 4,7-dichloroquinoline with 4-aminobenzoic acid, yielding the target compound with the chlorine at position 7 preserved [1] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3